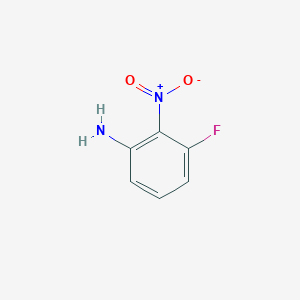

3-Fluoro-2-nitroaniline

説明

Overview and Significance as a Research Chemical

3-Fluoro-2-nitroaniline, with the chemical formula C₆H₅FN₂O₂, is an aromatic organic compound that holds a significant position as a research chemical. smolecule.com It is characterized by an aniline (B41778) ring substituted with a fluorine atom at the third position and a nitro group at the second position. smolecule.com This unique arrangement of functional groups—an amino group (-NH₂), a fluoro group (-F), and a nitro group (-NO₂) on a benzene (B151609) ring—imparts distinct chemical properties and reactivity to the molecule. smolecule.com

Its significance in research stems from its role as a versatile building block in organic synthesis. apolloscientific.co.uk The presence of multiple reactive sites allows for a variety of chemical transformations, making it a valuable precursor for creating more complex molecules. smolecule.com Researchers utilize this compound in the development of novel compounds with potential applications in diverse fields such as pharmaceuticals and materials science. smolecule.com The compound's utility is further enhanced by the strategic placement of the fluorine atom, which can influence the biological activity and physical properties of the resulting molecules.

| Property | Value |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.11 g/mol |

| CAS Number | 567-63-5 |

| Appearance | Crystalline solid |

| Boiling Point | 305.7±22.0 °C (Predicted) |

| Density | 1.448 g/cm³ |

This table contains data for this compound, sourced from multiple references. chemicalbook.comchemsrc.comsigmaaldrich.comfluorochem.co.uk

Role in Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, this compound serves as a key intermediate for the preparation of a wide array of organic compounds. smolecule.com Its structural framework allows for various chemical modifications. For instance, the nitro group can be reduced to an amino group, and the existing amino group can be diazotized to introduce other functionalities. These transformations open pathways to synthesize a range of substituted aromatic compounds.

Specifically, this compound is utilized in the synthesis of benzylamines and quinoxaline-diones. apolloscientific.co.ukchemicalbook.comchemicalbook.com These classes of compounds are of interest in medicinal chemistry for their potential biological activities. For example, some benzylamine (B48309) derivatives have been investigated for their anticonvulsant and antifungal properties, while certain quinoxaline-diones have been studied for their antimicrobial and anticancer potential. smolecule.com

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. Fluorine can alter properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The presence of the fluorine atom in this compound makes it a desirable starting material for the synthesis of fluorinated pharmaceuticals. smolecule.com Research has explored its use in creating fluorinated heterocyclic compounds with potential therapeutic applications. smolecule.com

Historical Context of Fluorinated Nitroanilines in Chemical Development

The development of fluorinated nitroanilines is situated within the broader history of organofluorine chemistry, which has seen significant growth and application over the past century. The introduction of fluorine into organic molecules has been a pivotal strategy in the development of materials and pharmaceuticals. nih.gov

The synthesis of fluoroaromatic compounds gained momentum with the discovery of reactions like the Schiemann reaction, which provided a method to introduce fluorine into an aromatic ring. nih.gov The development of various fluorinating agents and techniques has since expanded the accessibility of fluorinated building blocks.

Fluorinated anilines, in particular, have been recognized for their utility in creating compounds with unique properties. For example, early research in the 1960s explored the use of fluorinated anilines in the synthesis of liquid crystals. acs.org Over time, the strategic placement of fluorine atoms in combination with other functional groups, such as the nitro group in nitroanilines, has been exploited to fine-tune the electronic and steric properties of molecules. This has been particularly impactful in medicinal chemistry, where it is understood that fluorine substitution can significantly influence a drug's potency and mode of action. acs.org The increased use of fluorinated compounds in pharmaceuticals and agrochemicals underscores the importance of versatile fluorinated intermediates like this compound in modern chemical research. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFGNLQLWFZHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382328 | |

| Record name | 3-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-63-5 | |

| Record name | 3-Fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 2 Nitroaniline and Its Derivatives

Established Synthetic Routes to 3-Fluoro-2-nitroaniline

The primary routes for synthesizing the core structure of this compound involve the introduction of a nitro group onto a fluorinated aniline (B41778) precursor or the introduction of an amino group onto a fluorinated nitroaromatic ring.

A primary and direct method for the synthesis of this compound is the electrophilic nitration of 3-fluoroaniline. This reaction typically utilizes a combination of nitric acid and sulfuric acid, often referred to as "mixed acid." The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The amino group (-NH₂) of the starting material, 3-fluoroaniline, is an ortho-, para-director; however, under the strongly acidic conditions of nitration, it is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. The fluorine atom is a weak ortho-, para-director. The interplay of these directing effects guides the incoming nitro group to the desired position on the aromatic ring.

| Starting Material | Reagents | Key Conditions | Product |

| 3-Fluoroaniline | Nitric Acid, Sulfuric Acid | Controlled temperature | This compound |

This table presents a generalized summary of the nitration reaction.

Amination reactions provide an alternative pathway to fluoroanilines. This approach typically involves the nucleophilic aromatic substitution (SNAr) of a highly activated fluorinated aromatic compound. For the synthesis of this compound, a potential precursor could be 1,2-difluoro-3-nitrobenzene. In this scenario, one of the fluorine atoms is displaced by an amine source, such as ammonia (B1221849) or an ammonia equivalent. The nitro group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, thereby facilitating the displacement of a fluoride (B91410) ion. The fluorine atom at the 2-position is more activated to substitution due to the ortho-nitro group.

Studies on related compounds, such as 1,2-difluoro-4,5-dinitrobenzene, have shown that fluorine atoms are preferentially displaced over nitro groups when reacting with amines. researchgate.net This principle supports the viability of synthesizing fluoronitroanilines via the selective amination of difluoronitrobenzene precursors.

The synthesis of nitroanilines, particularly through nitration, is often characterized by fast reaction rates and high exothermicity, which can pose safety risks and lead to the formation of by-products in conventional batch reactors. Microchannel reactors offer a modern solution to these challenges by providing superior heat and mass transfer.

In the context of synthesizing compounds like this compound, a microchannel reactor allows for the precise control of reaction parameters. For instance, a patented method for synthesizing nitrochloroaniline compounds—a close analogue—utilizes a microchannel reactor system to carry out acylation and nitration reactions continuously and safely. researchgate.net This approach involves pumping the reactants, such as a halogenated aniline and the nitrating mixed acid, through separate channels where they mix and react in a well-defined zone. The high surface-area-to-volume ratio of the microchannels enables efficient heat dissipation, preventing thermal runaways and improving regioselectivity. This technology is directly applicable to the nitration of 3-fluoroaniline, offering higher yields, improved safety, and scalability. researchgate.net

Synthesis of Halogenated this compound Derivatives

The introduction of additional halogen atoms, such as bromine, onto the this compound scaffold creates derivatives with modified chemical properties, which are often used as key intermediates in more complex syntheses.

The synthesis of bromo-fluoro-nitroaniline analogues can be achieved through various strategies, typically involving either the bromination of a pre-existing fluoro-nitroaniline or the nitration/amination of a bromo-fluoro precursor.

For example, the synthesis of 4-bromo-2-fluoroaniline (B1266173) involves the reduction of a 4-bromo-2-fluoro-1-nitrobenzene (B105774) precursor. One method employs iron powder and ammonium (B1175870) chloride in an ethanol (B145695)/water mixture at elevated temperatures to reduce the nitro group to an amine. chemicalbook.com

Another important analogue, 2-bromo-3-fluoroaniline, is synthesized from 2-bromo-1-fluoro-3-nitrobenzene. chemicalbook.com The reduction of the nitro group in this precursor can be accomplished using several methods, including catalytic hydrogenation with a Raney nickel catalyst or chemical reduction with reagents like sodium borohydride (B1222165) in the presence of nickel(II) chloride. chemicalbook.com

| Precursor | Reagents | Product | Yield | Reference |

| 2-bromo-1-fluoro-3-nitrobenzene | NiCl₂, NaBH₄, Methanol | 2-Bromo-3-fluoroaniline | 70% | chemicalbook.com |

| 2-bromo-1-fluoro-3-nitrobenzene | H₂, Raney Nickel, Methanol | 2-Bromo-3-fluoroaniline | 98% | chemicalbook.com |

| 4-bromo-2-fluoro-1-nitrobenzene | Fe, NH₄Cl, EtOH/H₂O | 4-Bromo-2-fluoroaniline | N/A | chemicalbook.com |

This table details specific reduction reactions to form bromo-fluoroaniline analogues.

2-Bromo-5-fluoro-4-nitroaniline (B1526599) is a significant intermediate, and its synthesis is well-documented. A common route involves the direct nitration of 2-bromo-5-fluoroaniline (B94856). To control the reaction and prevent unwanted side products, the amino group of the starting material is often first protected, for example, as an acetamide. The protected compound is then nitrated, and the protecting group is subsequently removed via hydrolysis to yield the final product.

Alternatively, direct nitration of 2-bromo-5-fluoroaniline can be performed under carefully controlled conditions. One method involves using concentrated nitric acid in the presence of concentrated sulfuric acid at low temperatures (0-5 °C). Another approach uses acetic anhydride (B1165640) as the solvent, with concentrated nitric acid added dropwise. These methods have been shown to produce 2-bromo-5-fluoro-4-nitroaniline with yields ranging from 51.5% to 53%.

| Starting Material | Reagents | Conditions | Yield | Purity | Reference |

| 2-Bromo-5-fluoroaniline | Conc. H₂SO₄, Conc. HNO₃ | 0-5 °C | 53% | 99.2% | |

| 2-Bromo-5-fluoroaniline | Acetic Anhydride, Conc. HNO₃ | 0-5 °C, then stir 0.5 h | 51.5% | 98.7% |

This table summarizes direct nitration methods for the synthesis of 2-Bromo-5-fluoro-4-nitroaniline.

A multi-step synthesis has also been described, which involves the following sequence:

Reduction: A starting nitro compound is reduced to an aniline using iron powder and ammonium chloride.

Protection: The resulting aniline is protected by reacting it with acetic anhydride.

Nitration: The protected intermediate is nitrated using nitric acid and sulfuric acid.

Hydrolysis: The protecting group is removed with dilute hydrochloric acid to yield the final 2-bromo-5-fluoro-4-nitroaniline product. google.com

Advanced Synthetic Strategies and Green Chemistry Approaches

The transformation of the nitro group in this compound to an amino group is a critical step in its utilization as a synthetic precursor. This reduction yields 3-fluorobenzene-1,2-diamine (B95444), a key intermediate for the construction of various heterocyclic systems. Catalytic hydrogenation is a widely employed, efficient, and clean method for this transformation.

Commonly, palladium on carbon (Pd/C) and Raney nickel are the catalysts of choice for the reduction of aromatic nitro compounds. researchgate.net These heterogeneous catalysts offer advantages such as high efficiency, ease of separation from the reaction mixture, and the potential for recycling. The hydrogenation is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or methanol.

| Catalyst | Substrate | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pt-V/C | Halogenated Nitroaromatics | THF, 2-methyl-THF, Anisole, Toluene | Batch and Flow Reactions | High | acs.org |

| Raney Co | Halogenated Nitroaromatics | THF, 2-methyl-THF, Anisole, Toluene | Batch and Flow Reactions | High | acs.org |

| Bimetallic CuxNiy Nanoparticles | 3-nitro-4-methoxy-acetylaniline | Not specified | 140 °C, 2 h | 95.7% conversion, 99.4% selectivity | rsc.org |

While specific studies detailing the catalytic hydrogenation of this compound are not extensively reported, the general success of these catalysts with structurally similar halogenated nitroaromatics strongly suggests their applicability. For instance, the selective hydrogenation of various halogenated nitroaromatics to their corresponding anilines has been successfully achieved using catalysts like Pt-V/C and Raney Co. acs.org Research on the hydrogenation of 3-nitro-4-methoxy-acetylaniline using bimetallic copper/nickel nanoparticles has also shown high conversion and selectivity, highlighting the potential for developing highly efficient and selective catalysts for such transformations. rsc.org

Alternative reduction methods that align with the principles of green chemistry are also of significant interest. These methods often utilize more environmentally benign reducing agents and reaction conditions. For example, the use of iron powder in the presence of a proton donor like ammonium chloride is a classic and cost-effective method for nitro group reduction.

The true value of this compound lies in its role as a versatile starting material for the synthesis of more complex molecules, particularly fluorinated heterocyclic compounds. The strategic placement of the fluorine atom and the two adjacent nitrogen functionalities (after reduction of the nitro group) allows for the construction of a variety of ring systems with potential biological activity.

A prominent application of this compound is in the synthesis of fluorinated benzimidazoles and quinoxalines. The general synthetic strategy involves an initial reduction of the nitro group to afford 3-fluorobenzene-1,2-diamine. This diamine can then undergo a cyclocondensation reaction with various electrophilic partners.

For the synthesis of fluorinated quinoxalines, the 3-fluorobenzene-1,2-diamine intermediate is reacted with a 1,2-dicarbonyl compound. This condensation reaction is a well-established method for the formation of the quinoxaline (B1680401) ring system. nih.gov

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 3-chloro-4-fluoro benzamine | Acetylation | n-(3-chloro-4-fluorophenyl)acetamide | 89% | nih.gov |

| 2 | n-(3-chloro-4-fluorophenyl)acetamide | Nitration | N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide | 90% | nih.gov |

| 3 | N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide | Reduction of nitro group | 1,2-diamino-4-chloro-4-fluorobenzene | 90% | nih.gov |

A similar strategy can be employed for the synthesis of fluorinated quinazolinones. A direct, metal-free method for the synthesis of fluorinated quinazolinones and quinoxalines has been developed using fluorinated acids as the fluorine source, showcasing a move towards more sustainable synthetic routes. organic-chemistry.org Although this particular study does not start with this compound, the underlying principle of cyclocondensation with a diamine precursor is relevant.

The synthesis of fluorinated quinolines is another area where derivatives of this compound could be employed. For instance, 5-fluoro-6-methoxy-8-nitroquinoline has been synthesized from 3-fluoro-4-methoxy-6-nitroaniline, a closely related compound. researchgate.net This suggests that this compound could be a valuable precursor for accessing novel fluorinated quinoline (B57606) scaffolds.

The development of efficient and selective synthetic routes to and from this compound is crucial for advancing the fields of medicinal chemistry and materials science. The continued exploration of advanced catalytic systems for nitro group reduction and the application of this versatile building block in the multi-step synthesis of complex heterocyclic compounds will undoubtedly lead to the discovery of new molecules with valuable properties.

Spectroscopic Characterization and Elucidation of 3 Fluoro 2 Nitroaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei, such as fluorine.

The proton (¹H) NMR spectrum of 3-fluoro-2-nitroaniline is predicted to show distinct signals corresponding to the amine protons and the three aromatic protons. The chemical shifts (δ), multiplicities, and coupling constants (J) are influenced by the electronic effects of the fluorine, nitro (-NO₂), and amino (-NH₂) substituents. The electron-withdrawing nitro group generally deshields adjacent protons, shifting them downfield, while the amino group has a shielding effect.

The amine protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. The three aromatic protons (H-4, H-5, and H-6) will each produce a distinct signal, with multiplicities arising from spin-spin coupling to neighboring protons and the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | Downfield region | Doublet of doublets (dd) | ³J(H-H), ⁴J(H-F) |

| H-5 | Mid-aromatic region | Triplet of doublets (td) or multiplet (m) | ³J(H-H), ⁴J(H-H) |

| H-6 | Upfield aromatic region | Doublet of doublets (dd) | ³J(H-H), ³J(H-F) |

| -NH₂ | Variable | Broad singlet (br s) | N/A |

Note: Actual chemical shifts and coupling constants require experimental measurement and may vary based on the solvent and instrument frequency. The prediction is based on standard substituent effects.

The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six unique carbon atoms of the benzene (B151609) ring. The chemical shifts are significantly influenced by the attached substituents. The carbon atom bonded to the fluorine (C-3) will appear as a doublet due to one-bond carbon-fluorine coupling (¹J(C-F)), which is typically large. The carbons adjacent to the fluorine (C-2 and C-4) will also exhibit smaller two-bond (²J(C-F)) couplings.

Table 2: Predicted ¹³C NMR Spectral Features for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C-1 (-NH₂) | ~140-150 | Influenced by amino group |

| C-2 (-NO₂) | ~130-140 | Influenced by nitro group, ²J(C-F) coupling |

| C-3 (-F) | ~155-165 | Large ¹J(C-F) coupling |

| C-4 | ~110-120 | ²J(C-F) coupling |

| C-5 | ~120-130 | Standard aromatic carbon |

| C-6 | ~115-125 | Influenced by ortho amino group |

Note: Predicted chemical shifts are estimates based on typical values for substituted benzenes.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. huji.ac.il Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural verification. huji.ac.il

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment on the aromatic ring. alfa-chemistry.com For aryl fluorides, chemical shifts typically appear in a range of -100 to -140 ppm relative to the standard CFCl₃. ucsb.educolorado.edu The presence of the ortho-nitro and meta-amino groups will cause a specific shift within this range. The signal would likely appear as a multiplet due to coupling with the ortho (H-4) and meta (H-6) protons. This technique is invaluable for confirming the presence and position of the fluorine substituent.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. The spectrum of this compound is dominated by vibrations associated with the amino (-NH₂), nitro (-NO₂), and fluoro (-F) groups, as well as the benzene ring.

N-H Vibrations : The amino group typically displays two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching.

N-O Vibrations : The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration near 1330-1370 cm⁻¹.

C-F Vibrations : The carbon-fluorine bond shows a strong stretching vibration, typically in the 1100-1300 cm⁻¹ region for aryl fluorides.

Aromatic Ring Vibrations : C=C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region, while C-H stretching occurs above 3000 cm⁻¹.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3450 - 3500 |

| Symmetric N-H Stretch | 3350 - 3400 | |

| N-H Bending (Scissoring) | 1600 - 1650 | |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1560 |

| Symmetric N-O Stretch | 1330 - 1370 | |

| Fluoro (-F) | C-F Stretch | 1100 - 1300 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is expected to be similar to other nitroanilines, characterized by electronic transitions involving the π-system of the benzene ring and the non-bonding electrons of the amino and nitro groups.

Two primary types of transitions are anticipated:

π → π* transitions : These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic system. They typically result in strong absorption bands.

n → π* transitions : These lower-energy transitions involve the promotion of non-bonding electrons (from the oxygen of the nitro group or the nitrogen of the amino group) to antibonding π* orbitals.

Based on data for related isomers, 2-nitroaniline and 3-nitroaniline, which show maximum absorption (λmax) values between 370 nm and 410 nm, this compound is expected to exhibit strong absorption bands in this region of the UV-Vis spectrum. nih.govnih.govnist.govresearchgate.net The fluorine substituent may cause a slight shift (hypsochromic or bathochromic) in the absorption maxima.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental formula (C₆H₅FN₂O₂) by providing a highly accurate mass measurement of the molecular ion ([M]⁺).

Molecular Ion Peak : The monoisotopic mass of this compound is 156.0335 Da. nih.gov The mass spectrum would show a prominent molecular ion peak at an m/z (mass-to-charge ratio) value corresponding to this mass.

Fragmentation Pattern : The fragmentation of fluoronitroaniline isomers can be diagnostic. Studies have shown that for ortho-nitroaniline derivatives, the loss of the NO₂ group is a less favored fragmentation pathway compared to para isomers. nih.govresearchgate.net Other potential fragmentation pathways could include the loss of NO, CO, or HCN, leading to characteristic fragment ions that help confirm the molecular structure.

X-ray Diffraction Studies for Crystal Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise atomic arrangement within a crystal, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is limited in the published literature, analysis of closely related fluoronitroaniline isomers provides significant structural insights. smolecule.com The study of isomers like 2-Fluoro-5-nitroaniline reveals the fundamental structural characteristics that can be anticipated for this class of compounds. researchgate.net

Detailed X-ray diffraction studies on the isomer 2-Fluoro-5-nitroaniline show that the molecule is essentially planar. researchgate.net The crystal structure is consolidated by a network of intermolecular interactions, including C—H⋯O and N—H⋯O hydrogen bonds, which dictate the crystal packing. researchgate.net

Crystal Structure Data for 2-Fluoro-5-nitroaniline

The crystallographic data for the related compound 2-Fluoro-5-nitroaniline, C₆H₅FN₂O₂, provides a valuable reference. researchgate.net The compound crystallizes in a monoclinic system. researchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 12.1967 (9) |

| b (Å) | 3.8617 (3) |

| c (Å) | 14.4539 (10) |

| β (°) | 102.143 (3) |

| Volume (ų) | 665.48 (8) |

| Z | 4 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 296 |

Data sourced from a study on 2-Fluoro-5-nitroaniline, a related isomer. researchgate.net

Research Findings from Isomer Analysis

The crystal packing is further stabilized by intermolecular hydrogen bonds. researchgate.net These interactions create dimeric units that are connected through N—H⋯O hydrogen bonds, ultimately forming double chains along the direction. researchgate.net Typical aromatic carbon-carbon bond lengths in such compounds range from 1.369 to 1.392 Å. smolecule.com These structural features, particularly the planarity of the molecule and the extensive hydrogen bonding network, are likely to be characteristic of this compound as well.

Computational and Theoretical Investigations of 3 Fluoro 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about molecular structure and energy.

Density Functional Theory (DFT) has become a primary method for studying nitroaniline derivatives due to its balance of accuracy and computational cost. researchgate.netacs.org It is used to investigate the interplay of hydrogen bonds, dipole-dipole interactions, and aromatic interactions in these molecules. acs.orgresearchgate.net For aniline (B41778) derivatives, DFT calculations are crucial for analyzing how substituent atoms alter the charge distribution and, consequently, the structural and electronic characteristics of the molecule. chemrxiv.org

Studies on isomers of fluoroaniline (B8554772) and nitroaniline often utilize the B3LYP functional with a basis set like 6-311++G(d,p), which has demonstrated reliability for aniline compounds. researchgate.net These calculations are used to determine optimized molecular geometries, electronic properties like HOMO-LUMO energy levels, non-linear optical properties, and molecular electrostatic potential maps. researchgate.net The effect of substitution on the π-electron distribution and aromaticity of the nitroaniline ring can be effectively compared using DFT calculations. researchgate.netscispace.com For nitroaniline derivatives, DFT has been used to study both molecular and bulk phases, showing that weak intermolecular interactions lead to crystalline spectra that are very similar to those of the isolated molecules, especially at lower energies. worldscientific.com

The Hartree-Fock (HF) method is an ab initio approach that provides a foundational understanding of a molecule's electronic structure and geometry. ntnu.no It is often used in conjunction with DFT to offer a comparative analysis of molecular properties. researchgate.net HF methods are employed for the direct optimization of the total Hartree-Fock energy through a stochastic strategy to determine the absolute minimum energy and optimum geometry. scirp.orgscirp.org

In studies of fluoroaniline isomers, HF calculations have been used to compute properties such as HOMO-LUMO energy gaps and dipole moments, providing a baseline for comparison with DFT results. researchgate.net For instance, the energy gap for fluoroaniline isomers calculated by HF is significantly larger than that predicted by DFT. researchgate.net The process of geometry optimization at the Hartree-Fock level involves finding the molecular geometry where the energy of the system is at a minimum. ntnu.noresearchgate.net This is achieved through an iterative process known as the self-consistent field (SCF) method. ntnu.no While HF provides valuable structural data, it is often considered a starting point for more advanced calculations that account for electron correlation.

Molecular Docking and Interaction Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential lead compounds by evaluating their binding affinity to specific biological targets, such as proteins or enzymes. researchgate.netnih.gov For fluoroaniline derivatives, molecular docking studies have been conducted to investigate their potential as anticancer agents by targeting proteins like B-raf. researchgate.net

The process involves placing the ligand (e.g., 3-Fluoro-2-nitroaniline) into the binding site of a target protein and calculating a docking score, which represents the binding affinity. researchgate.net A lower binding energy typically indicates a more stable complex and a higher potential for biological activity. mdpi.com Docking simulations reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov While specific docking studies for this compound are not widely published, research on related fluoroaniline derivatives shows they can exhibit significant binding affinity towards cancer-related proteins, suggesting potential therapeutic applications. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which can then be validated against experimental data from techniques like FTIR, Raman, and UV-Vis spectroscopy. researchgate.net Theoretical calculations, particularly using DFT, can accurately predict vibrational frequencies, which helps in the assignment of experimental spectral bands. researchgate.net

For example, in studies of fluoroaniline isomers, DFT calculations have been used to simulate vibrational spectra (IR and Raman), electronic absorption spectra (UV-Vis), and NMR chemical shifts. researchgate.net The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental results. researchgate.net Similarly, theoretical computations of electronic transitions using methods like Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) can predict the maximum absorption wavelengths, providing insight into the optical properties of the molecule. researchgate.net The comparison between calculated and experimental spectra is crucial for confirming the molecular structure and understanding its vibrational and electronic properties. researchgate.net

Analysis of Electronic Properties and Charge Distribution

The analysis of electronic properties and charge distribution provides deep insights into a molecule's reactivity, stability, and intermolecular interactions. Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO and LUMO are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. For fluoroaniline isomers, the HOMO-LUMO gap has been calculated using both DFT and HF methods. researchgate.net

Table 1: Calculated Electronic Properties of Fluoroaniline Isomers

| Property | 5-nitro-2-fluoroaniline (DFT/HF) | 2-nitro-5-fluoroaniline (DFT/HF) |

|---|---|---|

| HOMO-LUMO Energy Gap (eV) | 3.874 / 8.248 | 3.979 / 8.176 |

| Dipole Moment (Debye) | 4.5318 / 4.2777 | 3.6551 / 3.5440 |

Data sourced from a computational study on fluoroaniline isomers, providing a reference for the expected properties of this compound. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) in shades of red and yellow, and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. chemrxiv.org For substituted anilines, the electrophilic and nucleophilic regions are typically localized around the substituent groups and the nitrogen atom of the amino group, respectively. chemrxiv.org This analysis helps in understanding the bonding characteristics and reactive sites of the molecule. researchgate.net

Applications of 3 Fluoro 2 Nitroaniline in Medicinal Chemistry and Drug Discovery

Scaffold Significance in Bioactive Molecules

The fluoro-nitro-aniline framework is a recurring motif in the design of modern therapeutics. The presence of the fluorine atom can significantly alter the electronic properties of the molecule, influence pKa, and block metabolic pathways, often leading to improved pharmacokinetic profiles. mdpi.comnih.gov The nitro and amine groups are key functional handles, enabling a wide array of chemical transformations. The amine group can be readily acylated or used in cyclization reactions to form heterocyclic systems, while the nitro group can be reduced to an amine, providing another point for diversification, or used as a directing group in aromatic substitution reactions.

This structural versatility allows medicinal chemists to incorporate the 3-fluoro-2-nitroaniline core into various molecular scaffolds to explore new avenues for drug discovery. nbinno.com Its utility has been demonstrated in the development of targeted therapies across different disease areas, including infectious diseases and oncology. nbinno.comnih.govnih.gov The ability to functionalize this aniline (B41778) derivative opens numerous possibilities for creating molecules with tailored biological activities. nbinno.com

Design and Synthesis of Novel Pharmacologically Active Derivatives

The this compound scaffold and its isomers are key starting materials for a variety of pharmacologically active agents.

The global health threat posed by drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents. Research has shown that molecules derived from fluoro-nitro-aromatic precursors exhibit promising activity.

In one study, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were designed and synthesized. These compounds were evaluated for their in vitro activity against M. tuberculosis H37Rv. Many of the derivatives showed moderate to potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL. The most potent compound in the series also demonstrated an identical MIC value of 4 µg/mL against a rifampin-resistant strain of M. tuberculosis. nih.govresearchgate.net

Another research effort focused on the synthesis of novel fluorobenzimidazoles. Using 5-chloro-4-fluoro-2-nitroaniline (B11740) as a starting material, researchers prepared a series of compounds that were tested for antimycobacterial activity. Two compounds from this series emerged as particularly promising, with MIC values lower than that of the natural product sesamin (B1680957) against the pathogenic H37Rv strain. nih.gov

| Compound Series | Starting Material Isomer | Target Organism | Reported Activity (MIC) |

|---|---|---|---|

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamides | 3-Fluoro-4-nitrophenol | M. tuberculosis H37Rv | 4 - 64 µg/mL |

| Fluorobenzimidazoles | 5-Chloro-4-fluoro-2-nitroaniline | M. tuberculosis H37Rv | Lead compounds had MICs < 12.5 µg/mL |

The broader utility of fluoro-nitroanilines extends to the development of general antimicrobial agents. The structural motifs derived from these precursors are found in compounds with activity against various bacterial strains. For instance, 4-fluoro-3-nitroaniline (B182485) is noted as a pharmaceutical intermediate, and related chemicals have shown activity against bacteria such as Salmonella enterica, Escherichia coli, and Klebsiella pneumoniae. biosynth.comhsppharma.com In other research, derivatives of 3-nitroisoxazole (B15234883) were synthesized and shown to possess bacteriostatic activity comparable to nitrofurantoin. nih.gov

The fluoro-nitro-aromatic scaffold is a key component in the synthesis of several anticancer agents. The unique electronic and steric properties imparted by the fluorine and nitro groups are leveraged to achieve high potency and selectivity.

A notable example is the use of the related isomer 4-fluoro-2-methoxy-5-nitroaniline (B580436) as a crucial intermediate in the synthesis of Mereletinib, a targeted therapy used to treat specific forms of cancer. nbinno.comnbinno.comnbinno.com Furthermore, a novel class of antitumor agents based on a 3-nitroquinoline (B96883) framework was designed and synthesized. These compounds were evaluated for their inhibitory activity against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines, which are known to overexpress the epidermal growth factor receptor (EGFR). Several of these derivatives showed significant inhibitory activities with IC50 values in the micromolar to nanomolar range. nih.gov

In a different approach, researchers synthesized a series of 3-fluoro- and 3,3-difluoro substituted β-lactams as analogues of the microtubule-disrupting agent combretastatin (B1194345) A-4. Two of the 3-fluoro β-lactam compounds exhibited potent activity in MCF-7 human breast cancer cells with IC50 values of 0.075 µM and 0.095 µM. mdpi.com

| Compound Series | Mechanism/Target | Cell Line | Reported Activity (IC50) |

|---|---|---|---|

| 3-Nitroquinolines | EGFR Kinase Inhibition | A431, MDA-MB-468 | µM to nM range |

| 3-Fluoro-β-lactams | Microtubule Disruption | MCF-7 (Breast Cancer) | 0.075 µM, 0.095 µM |

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR modulators are drugs that correct the function of the faulty protein. Tezacaftor is a second-generation CFTR corrector used in combination therapies. nih.gov

The synthesis of the critical indole (B1671886) subunit of Tezacaftor utilizes a related isomer, 3-fluoro-4-nitroaniline (B181641) , as a key starting material. The synthetic route involves an initial bromination of 3-fluoro-4-nitroaniline. This is followed by a series of reactions including an epoxide ring-opening, reduction of the nitro group, a Sonogashira coupling, and a Larock-type cyclization to construct the functionalized indole core required for the final drug molecule. nih.govchemicalbook.comresearchgate.net This highlights the importance of the fluoro-nitroaniline scaffold in producing complex, life-saving medicines, although it is important to note the specific isomer used in this prominent example.

Enzyme Interaction and Inhibition Studies

The incorporation of fluorine into drug candidates can profoundly influence their interaction with target enzymes, often leading to potent and specific inhibition. Fluorinated functional groups can act as bioisosteres of hydrogen or hydroxyl groups, but with dramatically different electronic properties, which can be exploited in inhibitor design. nih.gov

Derivatives of fluoro-nitro-aromatic compounds have been specifically evaluated as enzyme inhibitors. For example, the 3-nitroquinoline derivatives developed as anticancer agents were designed to target and inhibit the epidermal growth factor receptor (EGFR), a kinase frequently overexpressed in tumors. nih.gov The mechanism often involves the molecule binding to the ATP-binding site of the kinase, preventing the signaling cascade that leads to cell proliferation.

More broadly, fluorinated compounds are used to create "transition state analogue" inhibitors. For instance, α-fluorinated ketones are known to form stable adducts with the active site residues of serine proteases, effectively blocking their catalytic activity. Similarly, 5-fluorinated pyrimidines are classic mechanism-based inhibitors of thymidylate synthase, an essential enzyme in DNA synthesis. nih.govresearchgate.net These principles underscore the potential of derivatives synthesized from this compound to act as potent enzyme inhibitors, a key mechanism for many modern pharmaceuticals.

Exploration of Structure-Activity Relationships (SAR)

The exploration of Structure-Activity Relationships (SAR) for compounds derived from this compound is crucial for optimizing their therapeutic potential. SAR studies investigate how modifications to the chemical structure of a compound affect its biological activity. While comprehensive SAR studies focusing solely on the this compound scaffold are limited, its incorporation into more complex molecules has provided insights into the structural requirements for activity in various therapeutic areas, particularly as kinase inhibitors and antiproliferative agents.

In the development of kinase inhibitors, the this compound moiety can serve as a key building block. For instance, in the design of inhibitors for receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the substitution pattern on the aniline ring is critical for potency and selectivity. A hypothetical SAR study on a series of kinase inhibitors could involve modifying the substituents on the this compound core and assessing the impact on inhibitory activity.

For example, consider a hypothetical series of compounds where the amino group of this compound is derivatized to form a larger heterocyclic structure, a common strategy in kinase inhibitor design. The SAR could be explored by varying the substituents at the 4, 5, and 6-positions of the original aniline ring.

Table 1: Hypothetical SAR Data of this compound Derivatives as Kinase Inhibitors

| Compound ID | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |

|---|---|---|---|---|---|

| 1a | H | H | H | 50 | 75 |

| 1b | OCH₃ | H | H | 30 | 60 |

| 1c | H | OCH₃ | H | 45 | 80 |

| 1d | H | H | Cl | 25 | 40 |

| 1e | OCH₃ | H | Cl | 15 | 30 |

| 1f | H | OCH₃ | Cl | 20 | 35 |

In this hypothetical data set, several trends can be observed:

Furthermore, in the context of developing antiproliferative agents, the SAR of this compound-containing compounds can reveal important information about their mechanism of action. For instance, modifications to the scaffold could affect the compound's ability to induce apoptosis or cause cell cycle arrest in cancer cells.

Table 2: Antiproliferative Activity of a Hypothetical Series of this compound Derivatives

| Compound ID | Modification on Aniline Ring | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 2a | Unsubstituted | MCF-7 (Breast Cancer) | 15.2 |

| 2b | 4-Methyl | MCF-7 (Breast Cancer) | 12.8 |

| 2c | 4-Chloro | MCF-7 (Breast Cancer) | 9.5 |

| 2d | 5-Methoxy | MCF-7 (Breast Cancer) | 14.1 |

| 2e | 4-Chloro, 5-Methoxy | MCF-7 (Breast Cancer) | 7.8 |

From this hypothetical data, it can be inferred that:

These SAR explorations, even when part of the development of larger molecules, underscore the importance of the substitution pattern on the this compound core for achieving desired biological activity. Future research focusing on a systematic SAR study of a library of this compound derivatives would be invaluable for unlocking the full potential of this scaffold in medicinal chemistry and drug discovery.

Advanced Chemical Transformations and Reactivity of 3 Fluoro 2 Nitroaniline

Substitution Reactions

The primary substitution pathway for 3-fluoro-2-nitroaniline is Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

The structure of this compound is highly activated for SNAr reactions. The potent electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack. libretexts.org This activation is crucial for stabilizing the negatively charged Meisenheimer intermediate, a key step in the reaction mechanism.

A notable characteristic of SNAr reactions on halo-nitroaromatics is the reactivity order of the halogens as leaving groups: F > Cl > Br > I. libretexts.org This is contrary to the trend observed in SN2 reactions, where iodide is the best leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and effectively stabilizes the intermediate complex, accelerating the rate-determining addition step of the nucleophile. libretexts.org

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reaction Parameters

| Feature | Description | Reference |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | wikipedia.org |

| Key Substituent | Electron-withdrawing group (e.g., -NO₂) ortho/para to leaving group | libretexts.org |

| Mechanism | Addition-Elimination via Meisenheimer complex | wikipedia.org |

| Leaving Group Trend | F > Cl > Br > I | libretexts.org |

| Rate-Determining Step | Nucleophilic addition to the aromatic ring | libretexts.org |

Oxidation Reactions

The oxidation of the amino group in this compound is a challenging transformation. While aromatic amines can be oxidized, the presence of other reactive sites and the electron-donating nature of the amino group can lead to complex product mixtures, including polymerization and ring oxidation. smolecule.com Generally, the reduction of the nitro group is a more favorable and commonly employed transformation for this class of compounds.

However, specific methods have been developed for the selective oxidation of aromatic amines to their corresponding nitro compounds. One such protocol utilizes a mixture of formic acid and hydrogen peroxide, which generates performic acid in situ as the potent oxidizing agent. acs.org The use of surfactants like cetyltrimethylammonium bromide (CTAB) has been shown to improve selectivity toward the desired nitroaromatic product by forming micelles that influence the reaction environment. acs.org While not specifically documented for this compound, this method represents a potential synthetic route.

Table 2: General Conditions for Selective Oxidation of Aromatic Amines

| Reagent/Parameter | Role/Condition | Reference |

| Oxidizing System | Formic Acid / Hydrogen Peroxide (forms Performic Acid) | acs.org |

| Additive | Cetyltrimethylammonium bromide (CTAB) | acs.org |

| Temperature | Room Temperature | acs.org |

| Outcome | Selective oxidation of -NH₂ to -NO₂ | acs.org |

| Challenge | Potential for side reactions like azo/azoxy formation | acs.org |

Cyclization Reactions for Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of fluorinated heterocyclic compounds, which are significant scaffolds in medicinal chemistry. The typical strategy involves the chemical modification of the nitro and amino groups to facilitate intramolecular cyclization.

A common approach is the reduction of the nitro group to a second amino group, yielding 3-fluoro-1,2-diaminobenzene. This ortho-diamine is a classic building block for a variety of fused heterocycles. For instance, condensation of the diamine with carboxylic acids or their derivatives leads to the formation of benzimidazoles. Similarly, reaction with α-dicarbonyl compounds can yield quinoxalines.

Research has demonstrated the utility of a related isomer, 3-fluoro-4-nitroaniline (B181641), in the multi-step synthesis of a 6-fluoroindole (B127801) nucleus. nih.gov The process involves the reduction of the nitro group followed by a palladium-catalyzed reaction to form the indole (B1671886) ring. nih.gov This highlights the role of fluoronitroanilines as key intermediates in constructing complex, biologically relevant heterocyclic systems.

Table 3: Heterocyclic Scaffolds from Fluoro-Nitroaniline Precursors

| Precursor | Key Transformation | Resulting Heterocycle | Reference |

| This compound | Reduction of -NO₂ to -NH₂, then condensation with an α-dicarbonyl | Quinoxaline (B1680401) | N/A |

| This compound | Reduction of -NO₂ to -NH₂, then condensation with a carboxylic acid | Benzimidazole | researchgate.net |

| 3-Fluoro-4-nitroaniline | Nitro-group reduction, coupling, and Pd-catalyzed cyclization | 6-Fluoroindole | nih.gov |

Coupling Reactions (e.g., Sonogashira Coupling)

While this compound itself may not be the direct substrate for coupling reactions without prior modification, its derivatives are instrumental in carbon-carbon bond-forming reactions like the Sonogashira coupling. The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org

In syntheses starting from fluoronitroanilines, other functional groups, particularly halogens like bromine or iodine, are often introduced to serve as the leaving group for the coupling reaction. For example, in the synthesis of complex pharmaceutical agents, a derivative of 3-fluoro-4-nitroaniline was first brominated. nih.gov After reduction of the nitro group, the resulting bromo-fluoroaniline derivative was subjected to Sonogashira coupling with a terminal alkyne. nih.gov This step was critical for constructing the carbon skeleton required for subsequent cyclization into a fluoroindole core. nih.gov

The reaction is highly versatile and can be carried out under mild conditions, tolerating a wide range of functional groups, which is essential in the synthesis of complex molecules. wikipedia.org

Table 4: Overview of the Sonogashira Coupling Reaction

| Component | Description | Reference |

| Reaction Type | Palladium-catalyzed cross-coupling | wikipedia.org |

| Reactants | Aryl/Vinyl Halide (or Triflate) + Terminal Alkyne | wikipedia.org |

| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI) | libretexts.org |

| Base | Amine base (e.g., Triethylamine) | soton.ac.uk |

| Bond Formed | C(sp²)–C(sp) | wikipedia.org |

Reactions with Organometallic Reagents

The reactivity of this compound with common organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, is dominated by their strong basicity. libretexts.org Organolithium reagents, in particular, are powerful bases capable of deprotonating a wide range of acidic protons. wikipedia.org

The amino group (-NH₂) of this compound has acidic protons (pKa ≈ 30-35). When treated with a strong organometallic base like n-butyllithium (the pKa of its conjugate acid, butane, is ~50), a rapid acid-base reaction occurs. libretexts.org The organometallic reagent will deprotonate the amino group to form a lithium or magnesium anilide salt, consuming the reagent and preventing it from acting as a nucleophile on the aromatic ring.

This inherent reactivity means that for an organometallic reagent to function as a nucleophile in a substitution or addition reaction, the acidic amino group must first be protected. Alternatively, the initial deprotonation can sometimes be used strategically in directed ortho-metalation, where the resulting anilide directs a second equivalent of the organometallic reagent to deprotonate the ring at an adjacent position, which can then be trapped with an electrophile.

Table 5: Reactivity of this compound with Strong Organometallic Bases

| Reagent Type | Primary Reaction | Outcome | Consequence | Reference |

| Organolithium (R-Li) | Acid-Base Reaction | Deprotonation of the -NH₂ group | Formation of a lithium anilide salt; reagent is consumed. | libretexts.orgwikipedia.org |

| Grignard (R-MgX) | Acid-Base Reaction | Deprotonation of the -NH₂ group | Formation of a magnesium anilide salt; reagent is consumed. | libretexts.org |

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Routes

The chemical industry's move towards green chemistry has spurred research into more environmentally benign and efficient synthetic methods. For 3-Fluoro-2-nitroaniline, future research is anticipated to focus on replacing traditional synthetic protocols, which often rely on harsh conditions or hazardous reagents, with more sustainable alternatives.

Key areas for development include:

Biocatalysis : The use of enzymes, particularly nitroreductases, presents a highly promising green alternative for the synthesis of aniline (B41778) derivatives. nih.govacs.org These biocatalytic processes can replace traditional chemical reductions of nitroaromatics, which often use heavy metal catalysts and high pressures. nih.gov Biocatalytic methods offer high chemoselectivity under mild, aqueous conditions, significantly reducing energy consumption and waste generation. acs.org

Flow Chemistry : Continuous flow chemistry is an emerging technique that can address safety and scalability challenges, especially in reactions involving hazardous intermediates or gases. rsc.org Implementing flow processes for the nitration and fluorination steps in the synthesis of this compound could improve reaction control, enhance safety, and allow for more efficient, scalable production.

Greener Fluorination Reagents : Traditional fluorination methods like the Balz–Schiemann reaction often involve hazardous reagents and produce significant waste. cas.cn Research is ongoing to develop new fluorinating agents and catalytic systems that are safer, more efficient, and have a lower environmental impact. dovepress.comeurekalert.org Future syntheses of this compound could benefit from these next-generation fluorination technologies.

Alternative Solvents and Catalysts : A shift away from volatile organic solvents towards aqueous media or other benign alternatives is a core principle of green chemistry. acs.org Research into catalysts, such as the use of magnesium sulphate-glacial acetic acid systems for acetylation of anilines, demonstrates a move towards inexpensive and less toxic options. ijtsrd.com

| Aspect | Traditional Synthetic Routes | Potential Sustainable Routes |

|---|---|---|

| Nitro Group Reduction | Catalytic hydrogenation with heavy metals (e.g., Pd, Pt), high pressure/temperature. | Biocatalytic reduction using immobilized nitroreductase enzymes in aqueous media at ambient conditions. nih.gov |

| Fluorination | Balz-Schiemann reaction (requires diazonium salts, high temperatures). cas.cn Halex reaction on activated substrates. cas.cn | Transition-metal-free fluorination, use of safer fluorinating agents. nih.gov |

| Process Technology | Batch processing with potential safety and scalability issues. | Continuous flow chemistry for improved safety, control, and scalability. rsc.org |

| Solvents & Byproducts | Use of volatile organic compounds; generation of toxic byproducts. | Aqueous media, recyclable solvents; minimization of hazardous waste. acs.org |

In-depth Mechanistic Studies of Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. The presence of both a fluorine atom and a nitro group on the aniline ring makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions.

Future mechanistic investigations should focus on:

Elucidating the SNAr Pathway : SNAr reactions can proceed through a classic two-step pathway involving a stable Meisenheimer intermediate or a concerted (cSNAr) pathway. nih.gov The electron-withdrawing nitro group in this compound strongly activates the ring for the classical stepwise mechanism. nih.gov However, recent studies suggest that many SNAr reactions exist on a "mechanistic continuum" between these two extremes. nih.gov Detailed kinetic studies, isotopic labeling, and computational analysis can clarify the precise mechanism for reactions of this compound with a variety of nucleophiles.

Role of Catalysis : The influence of acid and base catalysis on reaction rates and mechanisms, particularly with protic nucleophiles like amines and alcohols, warrants deeper investigation. General base catalysis has been shown to be operative in SNAr reactions involving azole nucleophiles. nih.gov

Regioselectivity : Understanding the factors that control regioselectivity in subsequent reactions on the aniline ring or its derivatives is essential for its use as a synthetic intermediate. Computational studies can help predict the most likely sites for electrophilic or nucleophilic attack under different conditions.

| Technique | Application and Insights |

|---|---|

| Kinetic Studies | Determine rate laws, reaction orders, and activation parameters to distinguish between different mechanistic pathways. |

| Kinetic Isotope Effect (KIE) | Use of isotopically labeled substrates to probe bond-breaking/forming steps in the rate-determining step, helping to differentiate concerted from stepwise mechanisms. nih.gov |

| Spectroscopic Analysis | Techniques like NMR can be used to detect and characterize reaction intermediates, such as Meisenheimer complexes. nih.gov |

| Computational Chemistry (DFT) | Model transition states and reaction intermediates, calculate energy barriers, and visualize reaction pathways to support or predict experimental findings. nih.gov |

High-Throughput Screening and Lead Optimization in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of compound libraries for drug discovery. Its functional groups offer multiple points for chemical modification, allowing for the creation of diverse molecular architectures.

Future research in this area will likely involve:

Library Synthesis : The development of efficient and automated synthetic routes to generate large libraries of compounds derived from this compound for biological screening.

High-Throughput Screening (HTS) : HTS allows for the rapid testing of thousands of compounds against specific biological targets to identify "hits"—compounds that show desired activity. nih.govmdpi.com Derivatives of this compound can be screened in HTS campaigns to identify novel starting points for drug development programs. biobide.com

Lead Optimization : Once hits are identified, the process of lead optimization begins. This is an iterative cycle of designing, synthesizing, and testing new analogues to improve the compound's properties. patsnap.com The goal is to enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) while minimizing toxicity. sartorius.com The this compound core can be systematically modified to explore structure-activity relationships (SAR) and refine a hit into a viable drug candidate. patsnap.comdanaher.com

| Stage | Activity Involving this compound Derivatives |

|---|---|

| Hit Identification | Synthesis of a diverse chemical library based on the scaffold, followed by High-Throughput Screening (HTS) to find initial hits. nih.govbiobide.com |

| Hit-to-Lead | Confirmation and validation of primary hits. Initial exploration of Structure-Activity Relationships (SAR) to identify a promising "lead" series. |

| Lead Optimization | Systematic chemical modification to improve efficacy, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. patsnap.comsartorius.com |

| Preclinical Candidate Selection | Selection of the optimized compound with the best overall profile for progression into formal preclinical development. altasciences.com |

Advanced Computational Modeling for Property Prediction and Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry. Advanced computational models can significantly accelerate the discovery and optimization process by predicting the properties of molecules before they are synthesized.

For derivatives of this compound, future computational efforts will likely focus on:

Quantum Mechanical Calculations : Methods like Density Functional Theory (DFT) can be used to accurately predict the electronic properties, molecular geometry, and reactivity of novel derivatives. researchgate.net This information is valuable for understanding reaction mechanisms and designing molecules with specific electronic features.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.com These models can be developed for a library of this compound derivatives to predict the activity of unsynthesized analogues, guiding the design of more potent compounds.

Molecular Docking and Virtual Screening : These techniques predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. mdpi.com Large virtual libraries of compounds based on the this compound scaffold can be screened in silico to prioritize which compounds to synthesize and test, saving considerable time and resources.

ADMET Prediction : Computational models that can predict ADMET properties are crucial for early-stage drug discovery. mdpi.com By flagging potential liabilities such as poor absorption or high toxicity early in the process, these models help researchers focus on compounds with a higher probability of success. researchgate.net For nitroaromatic compounds specifically, models can help predict potential genotoxicity. uss.cl

| Modeling Technique | Purpose and Application |

|---|---|

| Density Functional Theory (DFT) | Calculate electronic properties, predict reactivity, and investigate reaction mechanisms at the molecular level. researchgate.net |

| Molecular Docking | Predict the binding mode and affinity of derivatives to a specific biological target, aiding in structure-based drug design. mdpi.com |

| QSAR | Develop models to predict the biological activity of new derivatives based on their structural features. patsnap.com |

| ADMET Modeling | Predict pharmacokinetic properties and potential toxicity of virtual compounds to guide the selection of candidates for synthesis. researchgate.netmdpi.com |

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-Fluoro-2-nitroaniline, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : A standard synthesis involves nitration and fluorination of precursor aniline derivatives. For example, acetylation of this compound with acetic anhydride at room temperature for 16 hours yields N-(3-fluoro-2-nitrophenyl)acetamide (77% yield) . Optimization includes controlling stoichiometry, solvent selection (e.g., acetic anhydride), and post-reaction purification via filtration and washing with petroleum ether.

Q. How is this compound characterized structurally and functionally in academic research?

- Methodological Answer : Techniques include:

- LCMS : To confirm molecular weight (e.g., m/z = 199.3 [M+H]⁺) .

- NMR : For positional analysis of fluorine and nitro groups.

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., unit cell parameters: a = 3.927 Å, b = 21.98 Å, c = 15.32 Å in related fluoronitroaniline derivatives) .

Q. What are the key reactivity patterns of this compound in substitution and coupling reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to specific ring positions. Fluorine enhances para/ortho reactivity. Example: Acetylation occurs preferentially at the amine group due to steric and electronic effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Avoiding inhalation/contact (use fume hoods and gloves).

- Storage away from heat/ignition sources (flash point >168°C for analogous nitroanilines) .

- Emergency measures: Immediate washing with water and medical consultation if exposed .

Advanced Research Questions

Q. How do computational models predict the electronic and steric effects of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity in cross-coupling reactions. Solvent effects are modeled using COSMO-RS .

Q. What mechanistic insights explain contradictions in reaction outcomes for this compound derivatives under varying conditions?

- Methodological Answer : Competing pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms) are resolved via kinetic studies and isotopic labeling. For instance, nitro group reduction may proceed via catalytic hydrogenation or enzymatic pathways, with selectivity dependent on catalyst choice (Pd/C vs. PtO₂) .

Q. How do crystallographic studies resolve phase transitions and anisotropic properties in this compound derivatives?

- Methodological Answer : Variable-temperature X-ray diffraction (VT-XRD) tracks structural changes (e.g., α → β phase transition at 138°C in 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline). FTIR reveals repulsive π-π interactions and dipole alignment shifts driving thermosalient behavior .

Q. What strategies validate this compound as an intermediate in drug discovery, addressing conflicting bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。